molecular formula C12H10N2O3 B2404250 (3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile CAS No. 339278-31-8

(3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile

Cat. No.: B2404250
CAS No.: 339278-31-8
M. Wt: 230.223
InChI Key: WYFRJKLUFWTNAF-VGOFMYFVSA-N
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Description

(3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile is a complex organic compound that features a benzofuran ring, a methoxyimino group, and a propanenitrile moiety. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Methoxyimino Group: This step often involves the reaction of a suitable ketone or aldehyde with methoxyamine under acidic or basic conditions.

    Formation of the Propanenitrile Moiety: This can be introduced through nucleophilic substitution reactions involving cyanide sources.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the methoxyimino group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuranone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with benzofuran rings are often studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the methoxyimino group may enhance these properties.

Medicine

In medicine, such compounds might be investigated for their potential as therapeutic agents. The nitrile group can be a key pharmacophore in drug design.

Industry

Industrially, these compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile would depend on its specific biological target. Generally, compounds with benzofuran rings can interact with enzymes or receptors, modulating their activity. The methoxyimino group might participate in hydrogen bonding or other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile: can be compared with other benzofuran derivatives, such as:

Uniqueness

The unique combination of the methoxyimino group and the propanenitrile moiety in this compound distinguishes it from other benzofuran derivatives. This unique structure may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(3E)-3-methoxyimino-2-(3-oxo-1H-2-benzofuran-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-14-7-8(6-13)11-9-4-2-3-5-10(9)12(15)17-11/h2-5,7-8,11H,1H3/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFRJKLUFWTNAF-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C#N)C1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C#N)C1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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